4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
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Overview
Description
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, a cyclopropyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with appropriate acyl chlorides under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.
Cyclopropyl Group Addition: The cyclopropyl group is often introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Pyrrole Moiety Incorporation: The pyrrole moiety is typically added through condensation reactions with pyrrole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide core and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide: Lacks the butoxy group, which may affect its solubility and reactivity.
4-butoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide: Lacks the cyclopropyl group, which may influence its binding affinity and selectivity.
N-cyclopropyl-N-(benzyl)benzamide: Lacks the pyrrole moiety, which may alter its electronic properties and biological activity.
Uniqueness
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, the cyclopropyl group provides rigidity, and the pyrrole moiety contributes to its electronic characteristics.
Properties
IUPAC Name |
4-butoxy-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-4-14-24-19-11-7-16(8-12-19)20(23)22(17-9-10-17)15-18-6-5-13-21(18)2/h5-8,11-13,17H,3-4,9-10,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUYLWLRIRJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CN2C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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